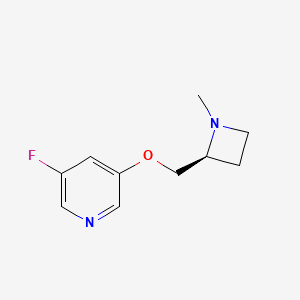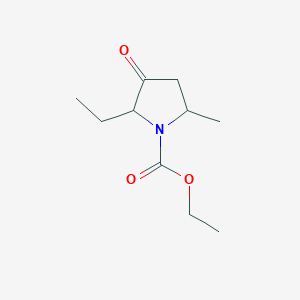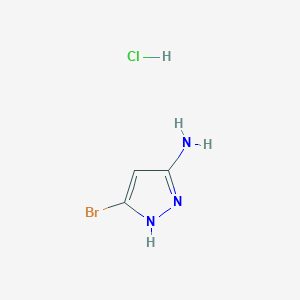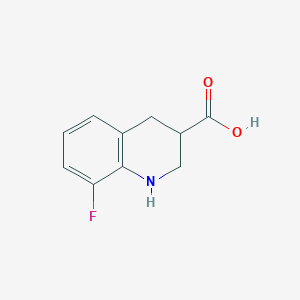
2-(Pyridin-3-yl)indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-3-yl)indoline is a heterocyclic compound that combines the structural features of both pyridine and indoline. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The indoline moiety is known for its presence in many natural products and pharmaceuticals, while the pyridine ring is a common structural motif in numerous biologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)indoline typically involves the construction of the indoline ring followed by the introduction of the pyridine moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole ring. Subsequent functionalization of the indole ring can introduce the pyridine group.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, to couple a pyridine derivative with an indoline precursor. These reactions often require specific conditions, such as the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., palladium acetate) in an appropriate solvent (e.g., dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Pyridin-3-yl)indoline can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives. Hydrogenation using catalysts such as palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can occur on both the pyridine and indoline rings. Halogenation, nitration, and sulfonation are common examples.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, can introduce various substituents onto the pyridine or indoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation with bromine or chlorine, nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide.
Major Products
Oxidation: Indole derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated indoline or pyridine derivatives.
Coupling Reactions: Various substituted pyridine or indoline derivatives.
科学研究应用
2-(Pyridin-3-yl)indoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and synthesis pathways.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals. Its structural features are conducive to binding with various biological targets.
Medicine: Research into this compound derivatives has shown potential for developing new drugs with antiviral, anticancer, and antimicrobial properties.
Industry: The compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
作用机制
The mechanism of action of 2-(Pyridin-3-yl)indoline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The indoline moiety can act as a hydrogen bond donor or acceptor, while the pyridine ring can participate in π-π interactions with aromatic amino acid residues in proteins.
相似化合物的比较
Similar Compounds
Indole: A structurally related compound with a benzene ring fused to a pyrrole ring. Indole derivatives are known for their wide range of biological activities.
Pyridine: A simple aromatic heterocycle with a nitrogen atom in the ring. Pyridine derivatives are common in pharmaceuticals and agrochemicals.
Indoline: The parent compound of 2-(Pyridin-3-yl)indoline, featuring a benzene ring fused to a five-membered nitrogen-containing ring.
Uniqueness
This compound is unique due to the combination of the indoline and pyridine moieties, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
分子式 |
C13H12N2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC 名称 |
2-pyridin-3-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H12N2/c1-2-6-12-10(4-1)8-13(15-12)11-5-3-7-14-9-11/h1-7,9,13,15H,8H2 |
InChI 键 |
MPYILOGRFHUZPZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC2=CC=CC=C21)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride](/img/structure/B15070051.png)
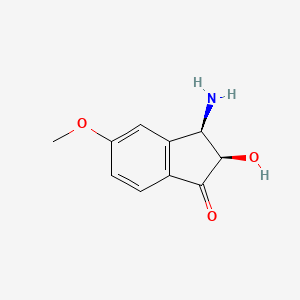
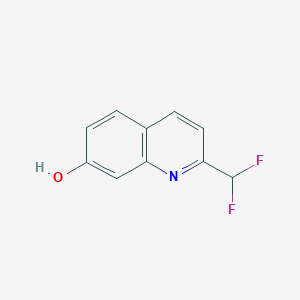

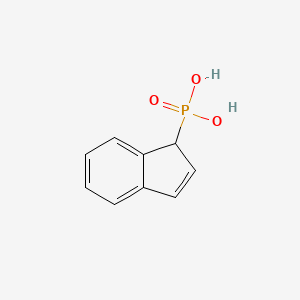
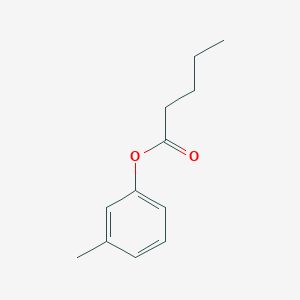
![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B15070107.png)
![4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B15070114.png)
